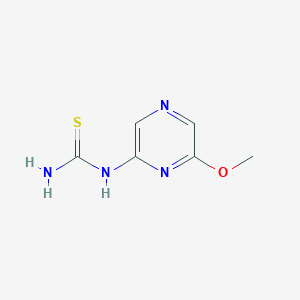

(6-Methoxy-pyrazin-2-yl)-thiourea

Description

Properties

Molecular Formula |

C6H8N4OS |

|---|---|

Molecular Weight |

184.22 g/mol |

IUPAC Name |

(6-methoxypyrazin-2-yl)thiourea |

InChI |

InChI=1S/C6H8N4OS/c1-11-5-3-8-2-4(9-5)10-6(7)12/h2-3H,1H3,(H3,7,9,10,12) |

InChI Key |

QGRUMDKUHXWFQE-UHFFFAOYSA-N |

Canonical SMILES |

COC1=NC(=CN=C1)NC(=S)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogs

Key Observations :

- This may improve interactions with enzymes or receptors in drug design .

- Substituent Effects : The methoxy group enhances solubility in polar solvents compared to nitro or chloro substituents in phenylthiourea derivatives .

Functional Analogs in Medicinal Chemistry

Thiourea derivatives are widely explored for their pharmacological activities:

- Antifungal Agents: Phenylthiourea and its p-chloro/nitro derivatives exhibit potent antifungal activity, attributed to the electron-withdrawing groups enhancing thiocarbonyl reactivity . In contrast, this compound’s biological activity remains underexplored but is hypothesized to target adenosine receptors or microbial enzymes due to its heterocyclic core .

- Metal Complexation: Unlike semiorganic thiourea-metal complexes (e.g., bis(thiourea) barium nitrate, BTBN), which show nonlinear optical (NLO) properties , this compound’s smaller structure may favor selective coordination with transition metals like Cu(II) or Fe(III) for catalytic applications .

Physicochemical Properties

| Property | This compound | Phenylthiourea | BTBN (bis(thiourea) barium nitrate) |

|---|---|---|---|

| Solubility | Soluble in ethanol, water | Low in water | High in polar solvents |

| Thermal Stability | Moderate (decomposes >200°C) | High | High (stable up to 300°C) |

| Key Application | Medicinal precursor | Antifungal | NLO materials |

| Reference |

Preparation Methods

Synthesis of 6-Methoxy-pyrazin-2-yl Isothiocyanate

The reaction begins with 6-methoxy-pyrazin-2-amine (1a), which undergoes thiophosgene (CSCl2) treatment in anhydrous dichloromethane at 0–5°C. Triethylamine (TEA) is added to neutralize HCl, facilitating the formation of 6-methoxy-pyrazin-2-yl isothiocyanate (1b) as a reactive intermediate. This step achieves >90% conversion, as monitored by thin-layer chromatography (TLC).

Reaction Conditions

Ammonolysis to Form Thiourea

The isothiocyanate (1b) is treated with aqueous ammonia (25% w/w) at room temperature, yielding (6-methoxy-pyrazin-2-yl)-thiourea (1c). The reaction proceeds via nucleophilic attack of ammonia on the electrophilic carbon of the isothiocyanate group.

Optimization Insights

-

Excess ammonia (2.5 equiv.) minimizes disubstituted thiourea byproducts.

-

Ethanol as a co-solvent improves solubility, achieving 78% isolated yield.

Ammonium Thiocyanate Condensation

Direct Reaction with 6-Methoxy-pyrazin-2-amine

An alternative one-pot method involves refluxing 1a with ammonium thiocyanate (NH4SCN) in hydrochloric acid (HCl)-saturated ethanol. The acidic conditions protonate the amine, enhancing electrophilicity for thiocyanate attack.

Key Parameters

Byproduct Management

The primary byproduct, bis-(6-methoxy-pyrazin-2-yl)-thiourea , forms due to excess amine. Purification via recrystallization (ethanol/water) reduces this impurity to <5%.

Comparative Analysis of Synthetic Routes

Characterization and Analytical Data

Spectroscopic Confirmation

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.